5(6)-ROX

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

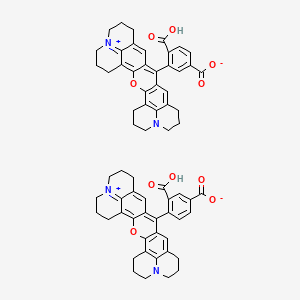

IUPAC Name |

3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H30N2O5/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h2*9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBOZLYEMDRQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H60N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1069.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5(6)-Carboxy-X-rhodamine (ROX): A Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-X-rhodamine, commonly known as ROX, is a fluorescent dye widely utilized in molecular biology. It is a mixture of two structural isomers, 5-Carboxy-X-rhodamine and 6-Carboxy-X-rhodamine, which possess nearly identical spectral properties. ROX is characterized by its strong red fluorescence and is employed in two primary applications: as a passive reference dye in quantitative real-time polymerase chain reaction (qPCR) and for the fluorescent labeling of biomolecules such as proteins and nucleic acids. This guide provides an in-depth overview of the core uses of 5(6)-ROX, including its physicochemical properties, detailed experimental protocols, and the principles behind its applications.

Core Properties of this compound

This compound is valued for its photostability and distinct spectral characteristics in the red region of the spectrum, which minimizes spectral overlap with other commonly used fluorophores in multiplex assays.

| Property | Value |

| Molecular Formula | C₃₃H₃₀N₂O₅ |

| Molecular Weight | 534.60 g/mol |

| Excitation Maximum (λex) | ~570 - 585 nm |

| Emission Maximum (λem) | ~595 - 605 nm |

| Molar Extinction Coefficient | Approximately 82,000 cm⁻¹M⁻¹ at 578 nm |

| Appearance | Dark red solid |

| Solubility | Soluble in DMSO, DMF, and Methanol |

Application 1: Passive Reference Dye in Quantitative Real-Time PCR (qPCR)

In qPCR, ROX serves as an internal control to normalize for non-PCR related variations in fluorescence that can occur between wells. These variations can arise from minor differences in reaction volume due to pipetting inaccuracies, fluctuations in instrument optics, or condensation.[1]

The fluorescence of ROX is not affected by the amplification of DNA and remains constant throughout the qPCR process. The qPCR instrument measures the fluorescence of both the reporter dye (e.g., SYBR Green or a TaqMan probe) and ROX at each cycle. The software then calculates a normalized reporter signal (Rn) by dividing the reporter dye's fluorescence by the ROX fluorescence. This normalization corrects for well-to-well inconsistencies, thereby increasing the precision and reproducibility of the quantification cycle (Cq) values.

Impact of ROX Normalization on qPCR Data Precision

The use of ROX as a passive reference dye significantly improves the precision of qPCR data by reducing the standard deviation of replicate Cq values. This is particularly important when detecting small fold changes in gene expression.

| Sample Replicates | Average Cq (without ROX) | Standard Deviation (without ROX) | Average Cq (with ROX) | Standard Deviation (with ROX) |

| 1 | 22.54 | 22.51 | ||

| 2 | 22.81 | 22.55 | ||

| 3 | 22.43 | 22.49 | ||

| 4 | 22.95 | 22.58 | ||

| Mean | 22.68 | 22.53 | ||

| Std. Dev. | 0.24 | 0.04 |

This table presents representative data illustrating the typical improvement in Cq value precision with ROX normalization.

Experimental Protocol: qPCR Setup with ROX Master Mix

This protocol outlines the general steps for setting up a qPCR reaction using a commercial master mix containing ROX.

-

Thaw Reagents: Thaw the qPCR master mix (containing ROX), primers, and DNA template on ice. Mix each solution thoroughly by gentle vortexing and centrifuge briefly to collect the contents.

-

Prepare the Reaction Mix: In a sterile, nuclease-free microcentrifuge tube, prepare a master mix for the desired number of reactions, including a no-template control (NTC). For each reaction, combine the following components:

-

qPCR Master Mix (2X) with ROX: 10 µL

-

Forward Primer (10 µM): 0.5 µL

-

Reverse Primer (10 µM): 0.5 µL

-

Nuclease-free water: to a final volume of 18 µL (adjust as needed)

-

-

Aliquot the Master Mix: Dispense 18 µL of the master mix into each qPCR well or tube.

-

Add DNA Template: Add 2 µL of the DNA template to each well, and 2 µL of nuclease-free water to the NTC well. The final reaction volume will be 20 µL.

-

Seal and Centrifuge: Seal the qPCR plate or tubes securely. Centrifuge briefly to ensure all components are at the bottom of the wells and to eliminate any air bubbles.

-

Perform qPCR: Place the plate in the real-time PCR instrument and run the appropriate thermal cycling program. Ensure that the instrument is set to detect the ROX channel for passive reference normalization.

Logical Workflow for ROX Normalization in qPCR

Caption: Workflow of ROX-based fluorescence normalization in qPCR.

Application 2: Fluorescent Labeling of Biomolecules

This compound, with its carboxyl functional group, can be covalently attached to primary amines on biomolecules such as proteins and amine-modified oligonucleotides. This is typically achieved through a two-step process involving the activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This amine-reactive intermediate then readily couples with the primary amine of the target biomolecule to form a stable amide bond.

Experimental Protocol: Labeling of a 5'-Amino-Modified Oligonucleotide with this compound

This protocol describes the steps for labeling an oligonucleotide that has been synthesized with a 5' primary amine modification.

Materials:

-

5'-amino-modified oligonucleotide

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Nuclease-free water

Procedure:

-

Prepare Reagents:

-

Dissolve the 5'-amino-modified oligonucleotide in the Coupling Buffer to a final concentration of 1 mM.

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Prepare fresh solutions of EDC (100 mM) and NHS (100 mM) in the Activation Buffer.

-

-

Activate this compound:

-

In a microcentrifuge tube, combine 10 µL of 10 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.

-

Incubate the mixture at room temperature for 30 minutes in the dark to form the ROX-NHS ester.

-

-

Labeling Reaction:

-

Add 20 µL of the 1 mM amino-modified oligonucleotide solution to the activated ROX-NHS ester mixture.

-

Vortex briefly and incubate for 2 hours at room temperature in the dark with gentle mixing.

-

-

Quench the Reaction:

-

Add 10 µL of the Quenching Buffer to the reaction mixture to quench any unreacted ROX-NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purify the Labeled Oligonucleotide:

-

Separate the ROX-labeled oligonucleotide from unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with nuclease-free water or a suitable buffer (e.g., TE buffer).

-

Collect the fractions containing the labeled oligonucleotide, which will be visibly red and will elute in the void volume.

-

-

Quantify and Store:

-

Determine the concentration and labeling efficiency of the purified ROX-labeled oligonucleotide using UV-Vis spectrophotometry.

-

Store the labeled oligonucleotide at -20°C, protected from light.

-

Workflow for Labeling an Amino-Modified Oligonucleotide with this compound

Caption: Experimental workflow for labeling an amino-modified oligonucleotide with this compound.

Conclusion

This compound is a versatile and indispensable fluorescent dye in modern molecular biology. Its role as a passive reference dye in qPCR is crucial for obtaining high-quality, reproducible data, while its utility in fluorescently labeling biomolecules enables a wide range of applications in areas such as fluorescence microscopy, in situ hybridization, and immunoassays. The robust chemistry and favorable spectral properties of this compound ensure its continued importance in research, diagnostics, and drug development.

References

5(6)-Carboxy-X-rhodamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of 5(6)-Carboxy-X-rhodamine (5(6)-ROX), a widely used fluorophore in biological research. This document includes key quantitative data, detailed experimental protocols for its application, and visualizations of experimental workflows and its use in studying signaling pathways.

Core Chemical and Physical Properties

5(6)-Carboxy-X-rhodamine is a fluorescent dye known for its brightness and photostability, making it a valuable tool for a variety of applications in fluorescence microscopy, flow cytometry, and other imaging techniques.[1][2] The presence of a carboxylic acid group enhances its solubility in aqueous solutions and allows for covalent conjugation to primary amines on proteins and other biomolecules.[1] It is commercially available as a mixture of two isomers, 5-Carboxy-X-rhodamine and 6-Carboxy-X-rhodamine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5(6)-Carboxy-X-rhodamine. It is important to note that some values may vary slightly between different suppliers and measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 198978-94-8 | [3][4][5] |

| Molecular Formula | C₃₃H₃₀N₂O₅ | [4][5] |

| Molecular Weight | 534.60 g/mol | [4][5] |

| Appearance | Dark red to blue powder | [2] |

| Melting Point | ≥250 °C | [4] |

| Solubility | Soluble in DMSO, DMF, and partially soluble in methanol (B129727) and 0.1 M Tris pH 8.0. | [3][4][6] |

Spectroscopic Properties

The spectroscopic properties of 5(6)-Carboxy-X-rhodamine are crucial for its application in fluorescence-based assays.

| Property | Value | Conditions | Source(s) |

| Excitation Maximum (λex) | 568 - 578 nm | In Methanol or 0.1 M Tris pH 8.0 | [3][4] |

| Emission Maximum (λem) | 595 nm | In Methanol or 0.1 M Tris pH 8.0 | [3][4] |

| Molar Extinction Coefficient (ε) | ~82,000 cm⁻¹M⁻¹ | - | [7] |

| Quantum Yield (Φ) | ~0.92 - 0.96 | - | [7] |

Experimental Protocols

Detailed methodologies for common applications of 5(6)-Carboxy-X-rhodamine are provided below. These protocols serve as a starting point and may require optimization for specific experimental contexts.

Antibody Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of 5(6)-Carboxy-X-rhodamine, activated as an N-hydroxysuccinimide (NHS) ester, to primary amines on an antibody.

Materials:

-

5(6)-Carboxy-X-rhodamine, NHS ester

-

Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing preservatives and to adjust the pH.

-

Prepare Dye Solution: Immediately before use, dissolve the 5(6)-Carboxy-X-rhodamine NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Slowly add the dissolved dye to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (around 570 nm).

Cell Staining for Fluorescence Microscopy

This protocol outlines a general procedure for staining cellular structures, such as the actin cytoskeleton, using a 5(6)-Carboxy-X-rhodamine conjugate (e.g., phalloidin-ROX).

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS

-

This compound-phalloidin conjugate

-

Mounting medium with an anti-fade reagent

Procedure:

-

Cell Fixation:

-

Wash the cells gently with PBS.

-

Fix the cells with the fixation solution for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with the permeabilization solution for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with the blocking solution for 30 minutes at room temperature to reduce non-specific binding.

-

-

Staining:

-

Dilute the this compound-phalloidin conjugate in the blocking solution to the desired working concentration.

-

Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the stained cells using a fluorescence microscope with appropriate filter sets for rhodamine dyes.

-

Application in Signaling Pathway Analysis

5(6)-Carboxy-X-rhodamine is not a direct participant in signaling pathways but is a critical tool for visualizing the downstream effects of these pathways, particularly those that regulate the actin cytoskeleton.[8] Rho family GTPases (e.g., RhoA, Rac1, Cdc42) are key regulators of actin dynamics.[9] By using this compound conjugated to phalloidin (B8060827), which binds specifically to filamentous actin (F-actin), researchers can observe changes in cellular morphology, stress fiber formation, and cell migration that are induced by the activation or inhibition of these signaling pathways.[8][10]

References

- 1. Labeling F-actin Barbed Ends with Rhodamine-actin in Permeabilized Neuronal Growth Cones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. biotium.com [biotium.com]

- 4. 5(6)-Carboxy-X-rhodamine BioReagent, fluorescence 198978-94-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. amsbio.com [amsbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Labeling cytoskeletal F-actin with rhodamine phalloidin or fluorescein phalloidin for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

5(6)-Carboxy-X-Rhodamine (ROX): A Comprehensive Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of 5(6)-Carboxy-X-Rhodamine (5(6)-ROX), a widely utilized fluorescent dye in biological research and drug development. This document details the dye's excitation and emission characteristics, provides methodologies for its spectral analysis, and illustrates its application in key experimental workflows.

Core Spectral Properties of this compound

This compound is a mixture of two structural isomers, 5-carboxy-X-rhodamine and 6-carboxy-X-rhodamine. While the mixture is commonly used, purified single isomers are also available for applications requiring higher reproducibility. Rhodamine dyes like this compound are known for their high fluorescence intensity and photostability, making them valuable tools for labeling proteins, nucleic acids, and other biomolecules.[1] The relatively long wavelength emission of ROX makes it particularly suitable for multiplex detection systems.[1]

The key spectral and physical properties of this compound and its individual isomers are summarized in the table below. These values can vary slightly depending on the solvent and local environment.

| Property | This compound (Mixed Isomers) | 5-ROX (Single Isomer) | 6-ROX (Single Isomer) |

| Excitation Maximum (λex) | 568 - 585 nm[2][3] | 578 nm[4] | ~578 nm |

| Emission Maximum (λem) | 591 - 605 nm[3][5] | 604 nm[4] | ~604 nm |

| Molar Extinction Coefficient (ε) | ~82,000 cm⁻¹M⁻¹[6] | 82,000 cm⁻¹M⁻¹[4] | Not specified |

| Quantum Yield (Φ) | ~0.94[6] | 0.94[4] | Not specified |

| Molecular Weight | 534.60 g/mol [3] | 534.60 g/mol | 534.60 g/mol |

| Common Solvents | DMSO, DMF, Methanol[2] | DMSO[4] | Not specified |

Experimental Protocols

Accurate determination of the excitation and emission spectra of this compound is crucial for its effective use. Below are generalized protocols for measuring fluorescence spectra and determining the relative quantum yield.

Measurement of Excitation and Emission Spectra

This protocol outlines the general steps for acquiring the fluorescence spectra of a this compound solution using a spectrofluorometer.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

Dilute the stock solution in the desired experimental buffer (e.g., PBS, Tris-HCl) to a final concentration that results in an absorbance of 0.02-0.05 at the excitation maximum to avoid inner filter effects.[7]

-

Prepare a blank sample containing only the solvent.

2. Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time to ensure stable output.

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. A common starting point is 5 nm for both.[8]

3. Data Acquisition:

-

Emission Spectrum:

-

Place the blank cuvette in the sample holder and measure its emission spectrum to obtain a background reading.

-

Replace the blank with the this compound sample cuvette.

-

Set the excitation wavelength to the known maximum (e.g., 578 nm).

-

Scan a range of emission wavelengths (e.g., 580 nm to 700 nm).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

-

Excitation Spectrum:

-

Place the blank cuvette in the sample holder and measure its excitation spectrum.

-

Replace the blank with the this compound sample cuvette.

-

Set the emission wavelength to the known maximum (e.g., 604 nm).

-

Scan a range of excitation wavelengths (e.g., 500 nm to 600 nm).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum.

-

Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorophore is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a common approach.

1. Selection of a Standard:

-

Choose a reference standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. Rhodamine 101 in ethanol (B145695) (Φ = 1.0) is a suitable choice.

2. Preparation of Solutions:

-

Prepare a series of dilutions for both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.02 to 0.1.

3. Measurement of Absorbance and Fluorescence:

-

For each solution, measure the absorbance at the selected excitation wavelength using a spectrophotometer.

-

For each solution, measure the fluorescence emission spectrum using a spectrofluorometer under identical conditions (excitation wavelength, slit widths).

-

Integrate the area under the corrected emission spectrum for each measurement.

4. Calculation:

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the reference standard.

-

The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solutions (if different).

-

Visualization of Key Concepts and Workflows

The Principle of Fluorescence

The fundamental process of fluorescence involves the absorption of a photon, leading to an excited electronic state, followed by the emission of a photon of lower energy (longer wavelength) as the molecule returns to its ground state.

The Jablonski diagram illustrating the basic principle of fluorescence.

Experimental Workflow for Measuring Fluorescence Spectra

The following diagram outlines the key steps in the experimental workflow for determining the excitation and emission spectra of a fluorescent compound like this compound.

A generalized workflow for the measurement of fluorescence spectra.

This compound in qPCR as a Passive Reference Dye

In quantitative real-time PCR (qPCR), this compound is often used as a passive reference dye to normalize for non-PCR related fluctuations in fluorescence, such as variations in well volume or instrument optics.[9][10] The ROX fluorescence signal should remain constant throughout the PCR reaction.[10] The reporter dye's signal is then divided by the ROX signal to obtain a normalized reporter value (Rn).

The role of this compound in the normalization of qPCR data.

Principle of Fluorescence Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor fluorophore in an excited electronic state may transfer energy to a nearby acceptor chromophore through non-radiative dipole-dipole coupling. This compound can act as an acceptor in a FRET pair with a suitable donor, such as fluorescein (B123965) (FAM) or cyanine (B1664457) dyes. The efficiency of FRET is highly dependent on the distance between the donor and acceptor.

A diagram illustrating the principle of Fluorescence Resonance Energy Transfer.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. jasco-global.com [jasco-global.com]

- 6. iss.com [iss.com]

- 7. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 8. scibec.dcci.unipi.it [scibec.dcci.unipi.it]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. Influence of ROX on the Ct value [genaxxon.com]

An In-depth Technical Guide to 5(6)-ROX NHS Ester Chemistry

This guide provides a comprehensive overview of the chemistry, properties, and applications of 5(6)-Carboxy-X-rhodamine N-hydroxysuccinimidyl ester (5(6)-ROX NHS ester). It is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling techniques for biomolecules.

Core Principles: Understanding this compound NHS Ester

This compound is a fluorescent dye belonging to the rhodamine family, characterized by its strong red fluorescence, high photostability, and long-wavelength spectral properties.[1][2] It is commercially available as a mixture of two structural isomers, the 5- and 6-carboxamide derivatives, which are generally not separated as their spectral properties are nearly identical.[3][4][5]

The N-hydroxysuccinimidyl (NHS) ester is a key functional group that makes the dye "amine-reactive."[6] This allows for the covalent attachment of the ROX fluorophore to primary and secondary amines on biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.[6][7][8] The result is a stable amide bond, permanently labeling the target molecule for downstream detection and analysis.[9] This labeling method is a cornerstone of bioconjugation due to its efficiency and ability to be performed under mild, aqueous conditions that preserve the biological activity of sensitive molecules.[10]

Reaction Mechanism

The core reaction is a nucleophilic acyl substitution. A primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) group and forming a stable amide bond between the ROX dye and the biomolecule.[10][11]

The reaction is highly pH-dependent. The optimal pH range for the conjugation is between 8.3 and 8.5.[7][12][13] At lower pH values, the primary amines are protonated (-NH3+), which renders them non-nucleophilic and unreactive.[10][13] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, where water molecules attack the ester, converting it to an unreactive carboxylic acid and reducing the overall labeling efficiency.[9][10]

Caption: Mechanism of NHS ester reaction with a primary amine.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are critical for experimental design, including calculating the degree of labeling and configuring detection instrumentation.

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₃₃N₃O₇ (for NHS Ester) | [14][15][16] |

| Molecular Weight | ~631.67 g/mol (for NHS Ester) | [14][16][17] |

| Excitation Maximum (λex) | 570 - 585 nm | [3][15][16][18] |

| Emission Maximum (λem) | 591 - 605 nm | [3][15][16][18] |

| Molar Extinction Coefficient (ε) | 82,000 - 93,000 M⁻¹cm⁻¹ | [4][16][18] |

| Fluorescence Quantum Yield (Φ) | 0.94 - 1.0 | [4][18] |

| Solubility | Good in anhydrous DMSO and DMF | [14][15][19] |

Experimental Protocols

Successful labeling requires careful attention to the preparation of reagents and reaction conditions. Buffers containing primary amines, such as Tris, must be avoided during the conjugation step as they will compete with the target biomolecule for reaction with the NHS ester.[13][19]

General Workflow for Biomolecule Labeling

The overall process for labeling proteins or amino-modified oligonucleotides follows a consistent series of steps, from reagent preparation to final purification.

References

- 1. amsbio.com [amsbio.com]

- 2. amsbio.com [amsbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

- 5. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. fluidic.com [fluidic.com]

- 8. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. lumiprobe.com [lumiprobe.com]

- 15. biotium.com [biotium.com]

- 16. ROX NHS ester, 6- isomer, 117491-83-5 | BroadPharm [broadpharm.com]

- 17. glenresearch.com [glenresearch.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. youdobio.com [youdobio.com]

A Technical Guide to 5(6)-Carboxy-X-rhodamine (ROX) Dye: Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions of 5(6)-Carboxy-X-rhodamine (5(6)-ROX), a widely used fluorescent dye in molecular biology and drug discovery. Understanding these core characteristics is crucial for ensuring the accuracy, reproducibility, and success of experimental outcomes.

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock and working solutions for various applications, including real-time polymerase chain reaction (qPCR), fluorescence microscopy, and flow cytometry. The dye's solubility is influenced by the solvent, pH, and temperature.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its related isomer, 5-ROX, in common laboratory solvents.

| Compound | Solvent | Concentration | Temperature | Notes |

| This compound | Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL (37.41 mM) | Not Specified | Ultrasonic agitation and warming to 60°C may be required.[1] |

| This compound | Dimethylformamide (DMF) | Soluble | Not Specified | Qualitative data; specific concentration not reported.[2] |

| This compound | Methanol (MeOH) | Soluble | Not Specified | Qualitative data; specific concentration not reported.[2] |

| This compound | 0.1 M Tris, pH 8.0 | Partially Soluble | Not Specified | Qualitative data; specific concentration not reported. |

| 5-ROX | Dimethyl sulfoxide (DMSO) | 100 mg/mL (187.05 mM) | Not Specified | Requires sonication to fully dissolve. |

| 5-ROX | Water | Insoluble | Not Specified | [3] |

| 5-ROX | Ethanol | Insoluble | Not Specified | [3] |

Factors Influencing Solubility

Several factors can impact the solubility of this compound. Understanding these can aid in the preparation of stable and effective dye solutions.

Caption: Key factors that determine the solubility of this compound dye.

Storage and Stability of this compound

Proper storage of this compound, both in its solid form and in solution, is essential to prevent degradation and maintain its fluorescent properties. Rhodamine dyes, in general, are more photostable than fluorescein (B123965) dyes and are stable over a broader pH range. However, it has been noted that ROX dyes can be unstable, necessitating careful handling and storage.[4]

Recommended Storage Conditions

| Form | Temperature | Duration | Conditions |

| Solid | -20°C | Long-term | Protect from light and moisture. |

| Stock Solution | -20°C | Short-term (up to 1 month) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |

| Stock Solution | -80°C | Long-term (up to 6 months) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |

Degradation Pathways

The degradation of rhodamine dyes can occur through several mechanisms, primarily photodegradation and chemical degradation.

Caption: Major degradation pathways for rhodamine-based dyes.

Photodegradation is a significant concern for fluorescent dyes. The process often involves the generation of reactive oxygen species (ROS) which can then attack the dye molecule, leading to a loss of fluorescence.[5] While rhodamines are relatively photostable, prolonged exposure to high-intensity light should be avoided.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound, solid

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Precision balance

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Weigh out the desired amount of this compound (e.g., 1 mg) into a microcentrifuge tube. The molecular weight of this compound is approximately 534.6 g/mol .

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 534.6 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 187.1 µL

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the solid dye.

-

Vortex the tube vigorously for several minutes to dissolve the dye.

-

If the dye does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes, or gently warm the solution to 60°C.[1]

-

Once the dye is completely dissolved, centrifuge the tube briefly to collect the solution at the bottom.

-

Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

General Protocol for Determining the Solubility of this compound

This protocol provides a general framework for determining the solubility of this compound in a solvent of interest.

Caption: A stepwise workflow for the experimental determination of this compound solubility.

Procedure:

-

Weigh a precise amount of this compound (e.g., 1 mg) into a clear vial.

-

Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

-

Agitate the mixture vigorously using a vortex mixer. If necessary, use a sonicator or gentle heating to aid dissolution.

-

Visually inspect the solution against a dark background for any undissolved particles. A completely dissolved solution will be clear with no visible precipitate.

-

If the dye is fully dissolved, record the concentration and proceed to a higher concentration if desired.

-

If the dye is not fully dissolved, add a known, incremental volume of the solvent and repeat steps 3 and 4.

-

Continue adding solvent incrementally until the dye is completely dissolved.

-

The solubility is the concentration of the final, clear solution.

By adhering to these guidelines for solubility and storage, researchers and professionals can ensure the optimal performance and longevity of this compound dye in their critical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

- 5. Ultra-fast photocatalytic degradation of Rhodamine B exploiting oleate-stabilized zinc oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Core Applications of 5(6)-ROX in DNA Sequencing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental applications of 5(6)-Carboxy-X-rhodamine (5(6)-ROX) in DNA sequencing. It delves into the dye's properties, its critical role in Sanger sequencing methodologies, and detailed protocols for its use, providing a valuable resource for researchers and professionals in the life sciences.

Introduction to this compound

This compound is a fluorescent dye belonging to the rhodamine family, characterized by its bright red fluorescence. It is a mixture of two isomers, 5-carboxy-X-rhodamine and 6-carboxy-X-rhodamine.[1][2] This dye has been a cornerstone in molecular biology, particularly in the development of automated DNA sequencing. Its primary utility lies in its ability to be covalently attached to oligonucleotides or dideoxynucleotides without significantly interfering with their biological activity.[3]

Physicochemical and Spectroscopic Properties

The utility of this compound in DNA sequencing is dictated by its distinct spectral characteristics. These properties allow for its efficient excitation by common laser sources used in sequencing instruments and the effective detection of its emission.

| Property | Value | Reference |

| Molecular Weight | 534.60 g/mol | [2] |

| Excitation Maximum (λex) | ~578-585 nm | [1][2] |

| Emission Maximum (λem) | ~604-605 nm | [1][2] |

| Molar Extinction Coefficient | 82,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | 0.94 | [1] |

Core Applications in Sanger DNA Sequencing

Sanger sequencing, also known as the chain-termination method, remains a gold standard for DNA sequencing due to its high accuracy.[4] this compound plays a pivotal role in the automation of this technique through two primary methods: dye-primer and dye-terminator sequencing.

Dye-Primer Sequencing

In this approach, the fluorescent dye is attached to the 5' end of the sequencing primer. Four separate sequencing reactions are performed, each containing a primer labeled with a different fluorescent dye, one for each of the four DNA bases (A, C, G, T). This compound has been historically used as the dye for primers in the 'T' reaction.[5]

Dye-Terminator Sequencing

This is the more common approach in modern Sanger sequencing. Here, each of the four dideoxynucleotide triphosphates (ddNTPs) is labeled with a different fluorescent dye. The sequencing reaction is performed in a single tube containing all four labeled ddNTPs. When a ddNTP is incorporated into the growing DNA strand, it terminates the chain and simultaneously labels the fragment with the dye corresponding to that base. This compound has been used to label one of the ddNTPs in these four-dye systems.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in DNA sequencing.

Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester (for Dye-Primer Sequencing)

This protocol describes the conjugation of a this compound N-hydroxysuccinimide (NHS) ester to an oligonucleotide that has been synthesized with a primary amine modification.

Materials:

-

Amine-modified oligonucleotide

-

This compound NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Nuclease-free water

-

3 M Sodium Acetate (B1210297), pH 5.2

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

-

Dye Preparation: Dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: Add the dissolved this compound NHS ester to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a starting point of a 10-20 fold molar excess of the dye is recommended.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

-

Purification of Labeled Oligonucleotide:

-

Ethanol Precipitation:

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the reaction mixture.

-

Add 3 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in nuclease-free water or TE buffer.

-

-

High-Performance Liquid Chromatography (HPLC): For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC. This is the recommended method for removing unconjugated dye and separating the full-length labeled product from unlabeled and truncated sequences.[7]

-

Dye-Primer Sanger Sequencing Protocol

This protocol is a general guideline for performing Sanger sequencing using a this compound labeled primer for the 'T' reaction. Similar reactions would be set up for A, C, and G with primers labeled with different dyes.

Materials:

-

Purified DNA template (e.g., plasmid or PCR product)

-

ROX-labeled forward or reverse primer (for the T reaction)

-

Sequencing buffer (containing Tris-HCl and MgCl₂)

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

ddTTP (dideoxythymidine triphosphate)

-

DNA Polymerase (e.g., a thermostable polymerase like Taq)

-

Nuclease-free water

Reaction Setup (per reaction):

| Component | Volume/Amount | Final Concentration |

| Template DNA | X µL | 100-500 ng (plasmid) or 20-100 ng (PCR product) |

| ROX-labeled Primer | 1 µL | 3.2 pmol |

| Sequencing Buffer (5x) | 2 µL | 1x |

| dNTP/ddTTP Mix | 2 µL | Varies by kit/preparation |

| DNA Polymerase | 0.5 µL | Varies by enzyme |

| Nuclease-free water | to 10 µL | - |

Thermal Cycling Conditions: [5]

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 96°C | 1 min | 1 |

| Denaturation | 96°C | 10 sec | 25-30 |

| Annealing | 50-55°C | 5 sec | 25-30 |

| Extension | 60°C | 4 min | 25-30 |

| Final Extension | 60°C | 10 min | 1 |

| Hold | 4°C | ∞ | 1 |

Post-Reaction Cleanup and Analysis:

-

Pool the four separate sequencing reactions (A, C, G, and T).

-

Purify the pooled products to remove unincorporated primers, dNTPs, and ddNTPs, typically by ethanol precipitation or spin-column purification.

-

Resuspend the purified product in a formamide-based loading buffer.

-

Denature the sample by heating to 95°C for 5 minutes and then snap-cooling on ice.

-

Analyze the fragments by capillary electrophoresis on an automated DNA sequencer.

Dye-Terminator Sanger Sequencing Protocol (General)

This protocol outlines the general steps for dye-terminator sequencing, as exemplified by commercial kits like the BigDye™ Terminator v3.1 Cycle Sequencing Kit, which utilize a similar chemistry.[8][9]

Materials:

-

Purified DNA template

-

Unlabeled sequencing primer

-

Dye-terminator ready reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs including a ROX-labeled terminator)

-

5x Sequencing Buffer

-

Nuclease-free water

Reaction Setup (20 µL reaction): [8]

| Component | Volume |

| Ready Reaction Mix | 2-4 µL |

| 5x Sequencing Buffer | 1.5-3 µL |

| Primer (3.2 µM) | 1 µL |

| Template DNA | X µL (see table below) |

| Nuclease-free water | to 20 µL |

Template DNA Quantity:

| Template Type | Size | Amount |

| Plasmid | - | 200-500 ng |

| PCR Product | 100-200 bp | 1-3 ng |

| PCR Product | 200-500 bp | 3-10 ng |

| PCR Product | 500-1000 bp | 5-20 ng |

| PCR Product | >1000 bp | 10-40 ng |

Thermal Cycling Conditions: [10]

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 96°C | 1 min | 1 |

| Denaturation | 96°C | 10 sec | 25-30 |

| Annealing | 50°C | 5 sec | 25-30 |

| Extension | 60°C | 4 min | 25-30 |

| Hold | 4°C | ∞ | 1 |

Post-Reaction Cleanup and Analysis:

-

Purify the sequencing products to remove unincorporated dye-terminators and salts. This is a critical step to prevent "dye blobs" in the electropherogram. Methods include ethanol/EDTA precipitation or bead-based purification systems.

-

Resuspend the purified product in highly deionized formamide.

-

Denature the sample at 95°C for 5 minutes, followed by snap-cooling on ice.

-

Perform capillary electrophoresis on an automated DNA sequencer for fragment separation and detection.

Data Analysis and Interpretation

The output from the automated sequencer is a chromatogram, which displays the fluorescent signal from each dye-labeled fragment as it passes the detector. Each of the four bases is represented by a different colored peak. The sequence of the DNA is determined by the order of these colored peaks.

Conclusion

This compound has been an integral fluorescent dye in the advancement of automated DNA sequencing. Its favorable spectroscopic properties and ability to be incorporated into both dye-primer and dye-terminator methodologies have made it a valuable tool for researchers. Understanding the principles and protocols outlined in this guide will enable scientists and drug development professionals to effectively utilize this technology for high-accuracy DNA sequencing applications.

References

- 1. This compound [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 桑格测序步骤与方法 [sigmaaldrich.com]

- 5. Dye Primer Cycle Sequencing [user.medunigraz.at]

- 6. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]

- 7. New protocols for DNA sequencing with dye terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ualberta.ca [ualberta.ca]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. protocols.io [protocols.io]

Navigating the Nuances of Rhodamine Isomers: A Technical Guide to 5-ROX and 6-ROX

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the rhodamine family of dyes stands out for its brightness and photostability. Among these, carboxy-X-rhodamine (ROX) is a workhorse, widely employed in critical applications such as oligonucleotide labeling, DNA sequencing, and quantitative PCR (qPCR). ROX is commercially available as two distinct positional isomers, 5-ROX and 6-ROX, or as a mixture of the two (5(6)-ROX). This technical guide provides an in-depth exploration of the core differences between these isomers, offering clarity for researchers making critical decisions in experimental design.

The Isomeric Distinction: A Subtle Structural Variation

The fundamental difference between 5-ROX and 6-ROX lies in the substitution pattern on the benzoic acid moiety of the rhodamine core structure. Specifically, the position of the carboxyl group, which serves as a reactive handle for conjugation to biomolecules, distinguishes the two. In 5-ROX, the carboxyl group is at the 5-position of the benzoic acid ring, while in 6-ROX, it is at the 6-position.

This seemingly minor positional variance is remote from the fluorophore's core xanthene ring system, which is responsible for its spectral properties.[1] As a result, the electronic environment of the chromophore is largely unperturbed by this isomeric difference.

Spectral Properties: A Tale of Striking Similarity

A critical consideration for any fluorescent probe is its spectral profile. Extensive analysis and manufacturer-provided data consistently demonstrate that the spectral properties of 5-ROX and 6-ROX are nearly identical.[1][2] This similarity extends to their absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields. Consequently, for most applications, the two isomers can be used interchangeably without significant alterations in experimental setup or data analysis.[1]

Due to this spectral equivalence, many commercial suppliers provide these isomers as a mixture, designated as this compound. Specific quantitative data for the individual 6-isomer is infrequently reported separately.[2]

Table 1: Quantitative Spectral Properties of 5-ROX and this compound

| Property | 5-ROX | This compound (Mixture) |

| Excitation Maximum (λex) | ~575 nm | ~575 nm |

| Emission Maximum (λem) | ~602 nm | ~602 nm |

| Molar Extinction Coefficient (ε) at λex | ~82,000 M-1cm-1 | Not specified |

| Fluorescence Quantum Yield (Φf) | ~0.9 (in ethanol) | Not specified |

Note: The spectral properties can exhibit slight variations depending on the solvent and conjugation state.

Practical Implications: When Isomer Purity Matters

While spectrally similar, the choice between a single isomer and a mixture can be crucial in specific analytical applications. The primary motivation for using a purified single isomer, such as 5-ROX, is to ensure homogeneity of the labeled species. In techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis, the presence of both 5- and 6-isomers in a labeled biomolecule can lead to peak broadening or the appearance of doublet peaks for a singly labeled molecule.[2] For applications demanding high-resolution separation and unambiguous identification of labeled products, the use of a single isomer is highly recommended.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a specific wavelength. It is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of the ROX isomer and dissolve it in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax) of the ROX isomer.

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized fluorescent standard, is a common approach.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with the ROX isomer (e.g., Rhodamine 6G in ethanol (B145695), Φf = 0.95).[3]

-

Sample Preparation: Prepare a series of dilutions of both the ROX isomer and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Absorption and Emission Spectra Measurement:

-

Measure the absorption spectra of all solutions to determine the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the ROX isomer and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the ROX isomer (Φf,X) can be calculated using the following equation:

Φf,X = Φf,ST * (GradX / GradST) * (ηX2 / ηST2)

where:

-

Φf,ST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Oligonucleotide Labeling with ROX NHS Ester

ROX is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester for covalent labeling of primary amine groups on biomolecules, such as amine-modified oligonucleotides.

Methodology:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in a carbonate-bicarbonate buffer (pH 8.5-9.0).

-

Dye Preparation: Dissolve the ROX NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.

-

Labeling Reaction: Add the dissolved ROX NHS ester to the oligonucleotide solution. The molar ratio of dye to oligonucleotide may need to be optimized but is typically in the range of 5- to 20-fold excess of the dye.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

-

Purification: Purify the ROX-labeled oligonucleotide from the unreacted dye and byproducts using methods such as ethanol precipitation, size-exclusion chromatography (e.g., a NAP-10 column), or HPLC.

Visualizing Workflows and Pathways

Logical Workflow for Oligonucleotide Labeling and Purification

Caption: Workflow for labeling an amine-modified oligonucleotide with a ROX NHS ester.

Experimental Workflow for qPCR with ROX as a Passive Reference Dye

Caption: Workflow illustrating the use of ROX as a passive reference dye in qPCR.

Generalized FRET-Based Signaling Pathway

Caption: A generalized diagram of a FRET-based assay for protein-protein interaction.

Conclusion

The 5-ROX and 6-ROX isomers of carboxy-X-rhodamine are, for most practical purposes, spectrally indistinguishable. Their subtle structural difference does not significantly impact their performance as fluorescent labels in common applications. The primary reason to select a single, pure isomer is to achieve homogeneity in high-resolution analytical techniques where the presence of two isomers could complicate data interpretation. For routine applications like qPCR and DNA sequencing, the more economical this compound mixture is often sufficient. A thorough understanding of the properties and appropriate applications of these isomers empowers researchers to make informed decisions, ensuring the accuracy and reproducibility of their experimental outcomes.

References

Dissolving 5(6)-ROX Powder: An In-depth Technical Guide

For researchers, scientists, and drug development professionals utilizing 5(6)-Carboxy-X-rhodamine (5(6)-ROX), a fluorescent dye crucial for applications like real-time PCR, DNA sequencing, and fluorescence microscopy, proper dissolution is paramount for experimental success.[1][2] This guide provides a comprehensive overview of the necessary protocols and quantitative data for effectively dissolving this compound powder.

Core Properties and Storage

This compound is a mixture of 5-ROX and 6-ROX isomers, appearing as a dark red or violet solid.[2][3] It is a long-wavelength rhodamine dye known for its high fluorescence and photostability compared to other dyes like fluorescein.[2][4] Proper storage is critical to prevent degradation; the powder should be stored at -20°C, protected from light.[2][3][5] Once dissolved, stock solutions are typically stable for up to 6 months at -80°C or 1 month at -20°C, and should also be protected from light and repeated freeze-thaw cycles.[1][6]

Solubility and Recommended Solvents

The solubility of this compound is a key factor in preparing concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent, exhibiting high solubility.[1][3][5] Other suitable organic solvents include dimethylformamide (DMF) and methanol (B129727) (MeOH).[2][5][7] It is crucial to use anhydrous or newly opened DMSO, as its hygroscopic nature can negatively impact the solubility of the product.[1][6] For certain applications, partial solubility has been noted in methanol and 0.1 M Tris at pH 8.0.[8]

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for this compound in the primary recommended solvent, DMSO.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| DMSO | 20 mg/mL | 37.41 mM | May require ultrasonic agitation, warming, or heating to 60°C. | [1] |

| DMSO | 100 mg/mL | 187.06 mM | Requires sonication. | [6] |

Note: The molecular weight of this compound is approximately 534.60 g/mol , which is used for molarity calculations.[1][6][8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for creating a concentrated stock solution for general in vitro applications.

-

Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mg/mL). A table for preparing common stock solution concentrations is provided below.

-

Dissolution: Vortex the solution thoroughly. If the powder does not fully dissolve, sonicate the vial or gently warm it to aid dissolution.[1]

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.[1][6]

Stock Solution Preparation Table (for DMSO)

| Desired Concentration | Mass of this compound | Volume of DMSO |

| 1 mM | 1 mg | 1.871 mL |

| 5 mM | 1 mg | 374.11 µL |

| 10 mM | 1 mg | 187.06 µL |

| 10 mM | 5 mg | 935.28 µL |

| 10 mM | 10 mg | 1.871 mL |

Table adapted from AAT Bioquest and MedChemExpress.[1][6][9]

Protocol 2: Preparation of a Working Solution for In Vivo Experiments

For in vivo studies, a more complex solvent system may be required to ensure biocompatibility. The following is an example protocol.[1]

-

Initial Stock: Prepare a concentrated stock solution in DMSO (e.g., 20 mg/mL) as described in Protocol 1.

-

Solvent Mixture Preparation: In a separate tube, prepare the final solvent mixture. For a 1 mL final volume, the components are added sequentially:

-

400 µL PEG300

-

50 µL Tween-80

-

450 µL Saline (0.9% NaCl in ddH₂O)

-

-

Dilution: Add 100 µL of the 20 mg/mL this compound DMSO stock solution to the 900 µL solvent mixture.

-

Mixing: Mix the solution thoroughly until it is clear and homogenous. This yields a final concentration of 2 mg/mL.

-

Usage: It is recommended to prepare this working solution freshly on the day of use.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for dissolving this compound powder and preparing stock and working solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5/6-ROX, Isomerengemisch, 5/6-Carboxy-X-rhodamin [genaxxon.com]

- 3. biotium.com [biotium.com]

- 4. amsbio.com [amsbio.com]

- 5. biotium.com [biotium.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biotium.com [biotium.com]

- 8. 5(6)-Carboxy-X-rhodamine BioReagent, fluorescence 198978-94-8 [sigmaaldrich.com]

- 9. This compound [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Safe Handling and Application of 5(6)-ROX

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5(6)-Carboxy-X-rhodamine (5(6)-ROX), a widely used fluorescent dye in biological research. It details critical safety and handling procedures, summarizes available toxicological data, and provides detailed protocols for its application in labeling, microscopy, and flow cytometry. Furthermore, it explores the cellular uptake and localization mechanisms of rhodamine derivatives to provide a deeper understanding of their biological interactions.

Chemical and Physical Properties

This compound is a mixture of 5- and 6-carboxy-X-rhodamine isomers, recognized for its bright red fluorescence.[1][2][3][4][5][6][7] It is commonly used for labeling proteins, peptides, and nucleic acids.[1][2][3][4][5][6][7]

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₀N₂O₅ | [3][4][6] |

| Molecular Weight | 534.60 g/mol | [3][4][6] |

| Appearance | Dark red to violet solid powder | [8] |

| Excitation Maximum (λex) | ~570-578 nm | [1][8] |

| Emission Maximum (λem) | ~595-604 nm | [1][8] |

| Solubility | Soluble in DMSO, DMF, and Methanol | [8] |

Safety and Handling Precautions

While specific quantitative toxicity data for this compound is limited, data from the closely related compound Rhodamine B and the available Safety Data Sheets (SDS) for this compound indicate that it should be handled with care. The primary hazards are skin, eye, and respiratory tract irritation.[1][9]

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or latex gloves.

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder to avoid inhalation.[1]

-

Body Protection: A laboratory coat or other protective clothing.

Storage and Stability

This compound is known to be unstable, particularly when compared to other rhodamine derivatives.[5] Proper storage is crucial to maintain its integrity.

| Condition | Recommendation |

| Solid Form | Store at -20°C, protected from light. |

| In Solution | Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |

Spill and Disposal Procedures

Spill Response:

In the event of a spill, follow these steps:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in section 2.1.

-

For solid spills, carefully sweep up the material to avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

-

Place the spilled material and any contaminated absorbent into a sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

Disposal:

This compound and any contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Toxicological Data

No specific LD50 or LC50 data for this compound is currently available.[10] However, the GHS hazard classifications indicate potential for irritation.[1][9] The following table summarizes the available toxicological information for the related compound, Rhodamine B, to provide an indication of potential hazards.

| Compound | Test | Species | Route | Value | Reference |

| Rhodamine B | LD50 | Rat | Oral | 500 mg/kg | [] |

| Rhodamine B | Eye Irritation | Rabbit | Ocular | Severe Irritant | [] |

| Rhodamine B | Skin Irritation | Rabbit | Dermal | No Irritation | [] |

| This compound | Hazard Class | N/A | N/A | Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory) | [1] |

Experimental Protocols

Labeling of Proteins and Antibodies with this compound-SE

This protocol describes the conjugation of this compound succinimidyl ester (SE) to primary amines on proteins and antibodies.

Materials:

-

This compound, SE

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein or antibody solution (2-10 mg/mL)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare the Dye Stock Solution: Dissolve 1 mg of this compound, SE in 100 µL of anhydrous DMSO or DMF to create a 10 mg/mL stock solution. Vortex to ensure complete dissolution.

-

Prepare the Protein Solution: Dissolve the protein or antibody in the labeling buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the dye.

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution. A molar excess of 10-20 fold of dye to protein is a good starting point.

-

Slowly add the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quench the Reaction (Optional): Add 1/10th volume of the quenching buffer to the reaction mixture and incubate for 30 minutes at room temperature to stop the reaction.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column, dialysis, or other suitable chromatography method.

-

Storage: Store the purified conjugate at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

Labeling of Amine-Modified Oligonucleotides with this compound-SE

This protocol details the conjugation of this compound succinimidyl ester (SE) to amine-modified oligonucleotides.

Materials:

-

This compound, SE

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Amine-modified oligonucleotide

-

Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

-

Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

-

Prepare the Dye Stock Solution: Dissolve 1 mg of this compound, SE in 100 µL of anhydrous DMSO.

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer.

-

Labeling Reaction:

-

Add the dye stock solution to the oligonucleotide solution. A 2-10 fold molar excess of dye is recommended.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification: Purify the labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Determine the concentration and degree of labeling of the purified conjugate by measuring the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of this compound (~575 nm).

Fluorescence Microscopy with this compound Labeled Probes

This is a general protocol for staining cells with a this compound labeled probe (e.g., an antibody or oligonucleotide).

Materials:

-

This compound labeled probe

-

Cells grown on coverslips or in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer (optional): 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

-

Mounting Medium with an antifade reagent

Procedure:

-

Cell Preparation:

-

Wash the cells twice with PBS.

-

Fix the cells with fixation buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If targeting an intracellular molecule, permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking: Block non-specific binding sites by incubating the cells with blocking buffer for 30-60 minutes at room temperature.

-

Staining:

-

Dilute the this compound labeled probe to the desired concentration in blocking buffer.

-

Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~570 nm, Emission: ~600 nm).

-

Flow Cytometry with this compound Labeled Antibodies

This protocol outlines the steps for staining cells in suspension with a this compound labeled antibody for flow cytometry analysis.

Materials:

-

This compound labeled antibody

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample (e.g., blood, tissue culture).

-

Wash the cells once with staining buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.

-

Adjust the cell concentration to 1 x 10⁶ cells/mL in staining buffer.

-

-

Blocking (Optional): If high non-specific binding is expected, incubate the cells with a blocking agent (e.g., Fc block) for 10-15 minutes on ice.

-

Staining:

-

Add the appropriate amount of this compound labeled antibody to the cell suspension.

-

Incubate for 20-30 minutes on ice in the dark.

-

-

Washing:

-

Wash the cells twice with 2-3 mL of staining buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.

-

-

Resuspension and Analysis:

-

Resuspend the final cell pellet in 300-500 µL of staining buffer.

-

Analyze the cells on a flow cytometer using the appropriate laser and filter combination for this compound.

-

Cellular Uptake and Localization

The cellular uptake and subsequent intracellular localization of this compound are largely dependent on the molecule to which it is conjugated. However, the rhodamine moiety itself can influence these processes.

Rhodamine derivatives can enter cells through several mechanisms:

-

Passive Diffusion: Lipophilic and cationic rhodamines can passively diffuse across the cell membrane.

-

Endocytosis: When conjugated to larger molecules such as antibodies or nanoparticles, the primary mode of entry is often through endocytosis (e.g., clathrin-mediated endocytosis).[12]

-

Transporter-Mediated Uptake: Some rhodamines are substrates for membrane transporters like P-glycoprotein (Pgp), which can also influence their efflux from the cell.[5]

Once inside the cell, the localization of this compound conjugates is determined by the targeting properties of the conjugated biomolecule. For unconjugated or small molecule-conjugated rhodamines, common localization sites include:

-

Mitochondria: Cationic rhodamines, such as Rhodamine 123, are known to accumulate in the mitochondria due to the negative mitochondrial membrane potential.[4][13]

-

Lysosomes: Some rhodamine derivatives have been observed to localize within lysosomes.[6][14]

-

Cytoplasm: Depending on the specific derivative and cell type, rhodamines can also be found diffused throughout the cytoplasm.

Visualizations

Laboratory Workflow for Handling this compound

Caption: A flowchart illustrating the standard laboratory workflow for handling and using this compound.

Spill Response Decision Tree

Caption: A decision tree outlining the appropriate response to a this compound spill.

Potential Cellular Uptake and Localization Pathways of this compound Conjugates

Caption: A diagram illustrating the potential pathways for cellular uptake and localization of this compound conjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Increased rhodamine 123 uptake by carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodamine - Wikipedia [en.wikipedia.org]

- 6. Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein-specific localization of a rhodamine-based calcium-sensor in living cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00365F [pubs.rsc.org]

- 12. Endocytic Selective Toxicity of Rhodamine 6G nanoGUMBOS in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Localization of mitochondria in living cells with rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

5(6)-ROX Labeling of Antibodies: Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-X-rhodamine (ROX) is a bright, red-fluorescent dye widely used for labeling proteins, peptides, and other biomolecules.[1][2] Its N-hydroxysuccinimidyl (NHS) ester form, 5(6)-ROX SE, is an amine-reactive reagent that readily couples with primary amino groups on proteins, such as the side chains of lysine (B10760008) residues and the N-terminus, to form stable, covalent amide bonds.[3][4][5] This process makes it an excellent choice for preparing fluorescently labeled antibodies for use in a variety of applications, including immunoassays, fluorescence microscopy, flow cytometry, and real-time PCR.[5][6] Compared to other common rhodamines, ROX dyes offer the advantage of longer excitation and emission wavelengths, which can help minimize background fluorescence from biological samples.[1]